(S)-2-Trifluoromethyl-piperazine dihydrochloride
Overview
Description
(S)-2-Trifluoromethyl-piperazine dihydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are a class of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. The trifluoromethyl group attached to the piperazine ring enhances the compound’s chemical stability and biological activity. This compound is often used in medicinal chemistry and pharmaceutical research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Trifluoromethyl-piperazine dihydrochloride typically involves the formation of the piperazine ring followed by the introduction of the trifluoromethyl group. One common method involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU to form protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazine compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous-flow synthesis techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Trifluoromethyl-piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
(S)-2-Trifluoromethyl-piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (S)-2-Trifluoromethyl-piperazine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Piperazine: A basic structure without the trifluoromethyl group.
Trifluoromethyl-piperidine: Similar structure but with a different ring system.
Trifluoromethyl-phenylpiperazine: Contains an additional phenyl group.
Uniqueness
(S)-2-Trifluoromethyl-piperazine dihydrochloride is unique due to the presence of both the piperazine ring and the trifluoromethyl group. This combination enhances its chemical stability and biological activity, making it a valuable compound in various research fields .
Biological Activity
(S)-2-Trifluoromethyl-piperazine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, synthesis, and potential applications, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 211.06 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for its pharmacological properties. The presence of the piperazine ring is significant as it is a common motif in many pharmaceutical agents.
Interaction with Neurotransmitter Systems
Research indicates that this compound interacts with various neurotransmitter systems, which may contribute to its biological activities. Piperazine derivatives are often studied for their effects on serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders .
Key Findings:
- Serotonin Receptor Interaction: Studies suggest that compounds with piperazine structures can act as agonists or antagonists at serotonin receptors, influencing mood and anxiety levels.
- Dopamine Receptor Modulation: The compound may also exhibit dopaminergic activity, potentially impacting conditions like schizophrenia and Parkinson's disease.
Pharmacokinetic Properties
The trifluoromethyl group significantly influences the pharmacokinetic profile of this compound. It enhances bioavailability and metabolic stability , making it a promising candidate for drug development.
Property | Impact |
---|---|
Lipophilicity | Increases absorption in biological systems |
Metabolic Stability | Reduces degradation in metabolic pathways |
Bioavailability | Enhances therapeutic effectiveness |
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions involving trifluoromethylated precursors. The methodologies emphasize the versatility of this compound in synthetic organic chemistry, which is essential for developing new pharmaceuticals .
Case Study 1: Antidepressant Activity
A study explored the antidepressant-like effects of this compound in animal models. The compound demonstrated significant reductions in immobility time during forced swim tests, indicating potential antidepressant properties. The mechanism was linked to serotonin receptor modulation .
Case Study 2: Anticancer Potential
Another investigation focused on the cytotoxic effects of this compound against various cancer cell lines. Results indicated that this compound exhibited selective cytotoxicity against pancreatic cancer cells, suggesting its potential as an anticancer agent .
Cell Line | IC50 (µM) |
---|---|
MiaPaCa-2 | 10.5 |
PANC-1 | 8.3 |
BxPC3 | 12.0 |
Properties
IUPAC Name |
(2S)-2-(trifluoromethyl)piperazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3N2.2ClH/c6-5(7,8)4-3-9-1-2-10-4;;/h4,9-10H,1-3H2;2*1H/t4-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKQCSXZPHHOPQ-FHNDMYTFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C(F)(F)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](CN1)C(F)(F)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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